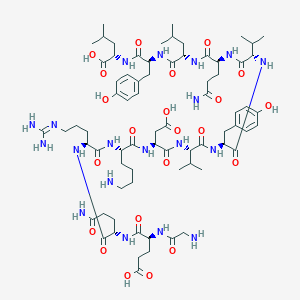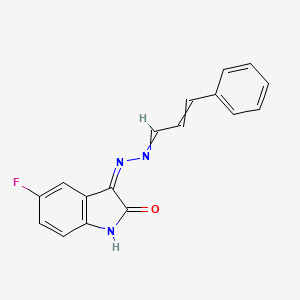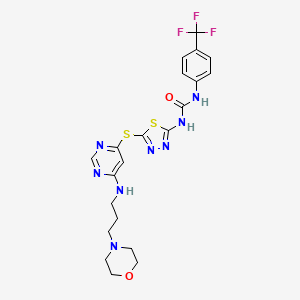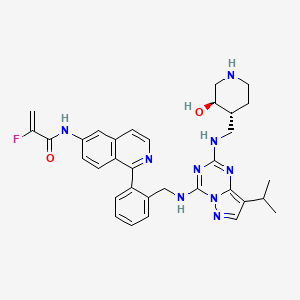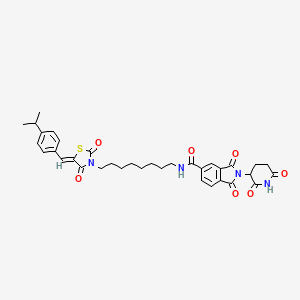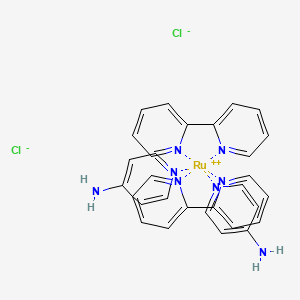
pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride is a complex compound that combines pyridin-4-amine, 2-pyridin-2-ylpyridine, and ruthenium dichloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride typically involves the coordination of ruthenium(2+) with pyridin-4-amine and 2-pyridin-2-ylpyridine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents used include ethanol or acetonitrile, and the reaction is often facilitated by heating .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride undergoes various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can also undergo reduction reactions, often facilitated by reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while reduction can yield lower oxidation state complexes .
Wissenschaftliche Forschungsanwendungen
Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride exerts its effects involves coordination to target molecules, such as DNA or proteins. The ruthenium center can form stable complexes with these targets, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making it a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridin-4-amine: A simpler compound with similar coordination properties.
2-Pyridin-2-ylpyridine: Another ligand that can coordinate with metal centers.
Ruthenium(2+) complexes: Various other ruthenium complexes with different ligands.
Uniqueness
Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride is unique due to the combination of its ligands and the ruthenium center, which imparts specific electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and therapeutic applications.
Eigenschaften
Molekularformel |
C30H28Cl2N8Ru |
|---|---|
Molekulargewicht |
672.6 g/mol |
IUPAC-Name |
pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/2C10H8N2.2C5H6N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*6-5-1-3-7-4-2-5;;;/h2*1-8H;2*1-4H,(H2,6,7);2*1H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
MVEGPXUCOGNVKR-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CC=C1N.C1=CN=CC=C1N.[Cl-].[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
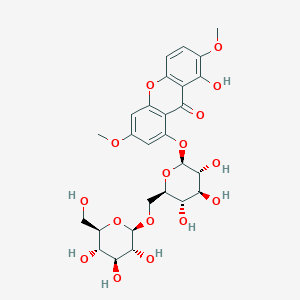
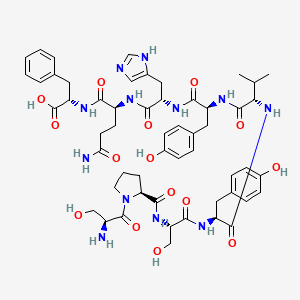
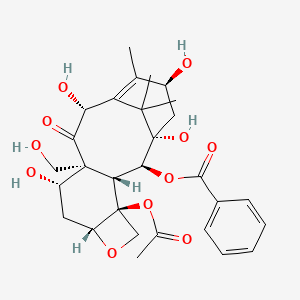
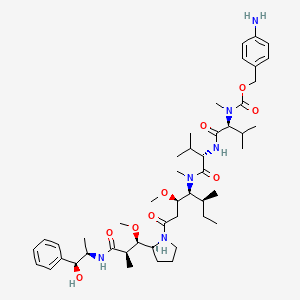
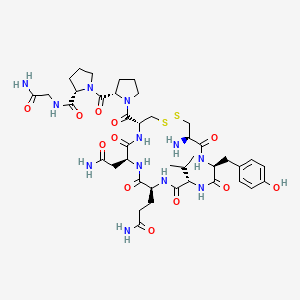
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)
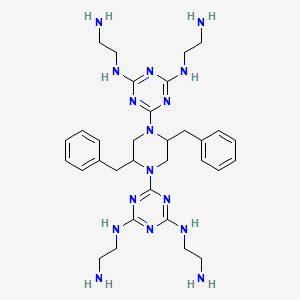
![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)
